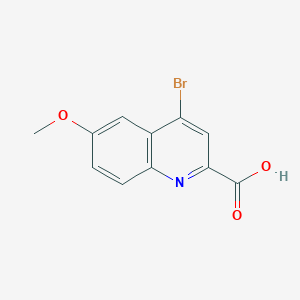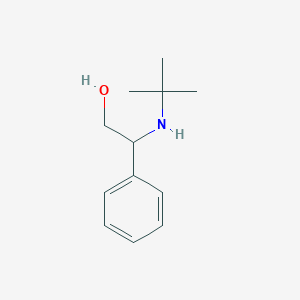
2-(Tert-butylamino)-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butylamino)-2-phenylethanol is an organic compound with the molecular formula C12H19NO. It is a secondary amine and alcohol, featuring a tert-butylamino group attached to a phenylethanol backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-2-phenylethanol typically involves the reaction of tert-butylamine with styrene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the opening of the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-butylamino)-2-phenylacetone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-(Tert-butylamino)-2-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-2-phenylethanol involves its interaction with specific molecular targets. It may act on beta-adrenergic receptors, similar to other compounds with a tert-butylamino group, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)ethanol: A similar compound with a simpler structure, lacking the phenyl group.
2-(Tert-butylamino)ethyl methacrylate: Another related compound used in polymer chemistry.
Uniqueness
2-(Tert-butylamino)-2-phenylethanol is unique due to its combination of a tert-butylamino group and a phenylethanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where both the amine and alcohol functionalities are required .
Properties
CAS No. |
18366-41-1 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-phenylethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-11(9-14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3 |
InChI Key |
UTNGUSZLIRAVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


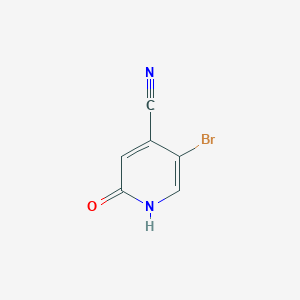

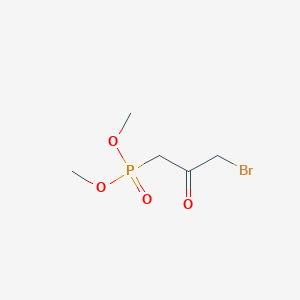
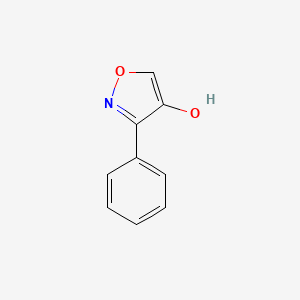
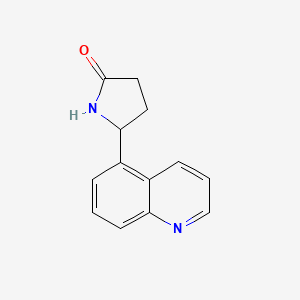
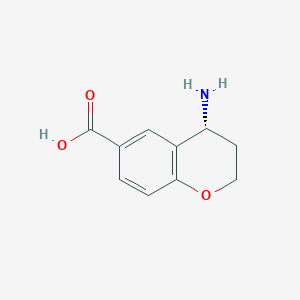
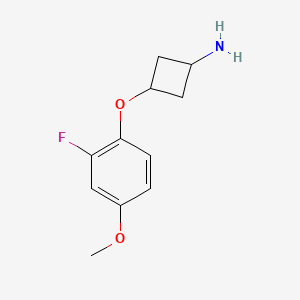
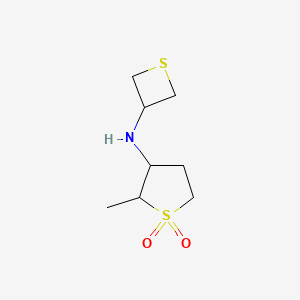
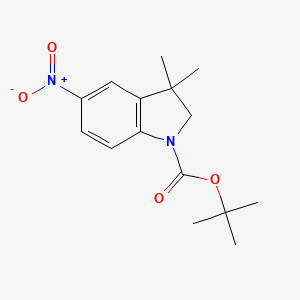
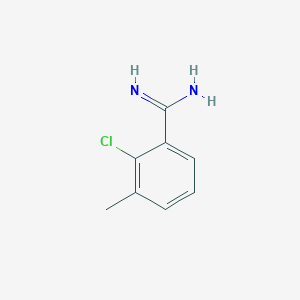
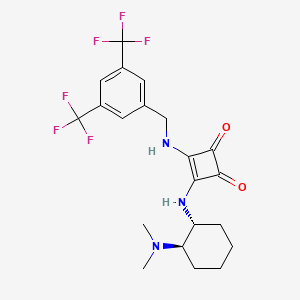
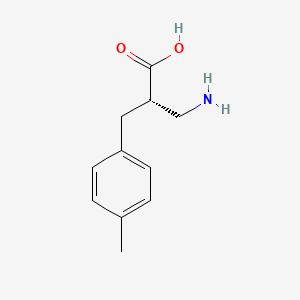
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)
